Home > Products > Screening Compounds P94456 > 4-[(2-methylpropanoyl)amino]-N-(pentan-2-yl)benzamide
4-[(2-methylpropanoyl)amino]-N-(pentan-2-yl)benzamide -

4-[(2-methylpropanoyl)amino]-N-(pentan-2-yl)benzamide

Catalog Number: EVT-4239951
CAS Number:
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. trans-3,4-Dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-phenyl-AH-7921) []

    Compound Description: AP01, also known as 4-phenyl-AH-7921, is a synthetic opioid belonging to the 1-benzamidomethyl-1-cyclohexyldialkylamine class. This compound exhibits high affinity for μ-opioid (MOR) and κ-opioid (KOR) receptors with a notable affinity for the serotonin transporter (SERT). []

2. (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) []

    Compound Description: VNI is a potent inhibitor of sterol 14α-demethylase (CYP51) enzymes, particularly effective against protozoan CYP51 and demonstrating potential as a treatment for Chagas disease. []

3. (R)-4-[3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl]benzamide HCl (LY 195448) []

    Compound Description: LY 195448 is a compound that has been studied for its disposition and metabolism in rodents. It undergoes significant metabolism, primarily in the liver, leading to the formation of various metabolites, including para-hydroxy-LY 195448 and meta-OH-LY 195448, which are often found conjugated with glucuronide or sulfate moieties. []

4. N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Analogues []

    Compound Description: These analogues are potent inhibitors of glycine transporter-1 (GlyT-1), showcasing promising therapeutic potential for neurological disorders. These compounds demonstrate favorable in vitro and in vivo pharmacological profiles, with some exhibiting robust activity in elevating extracellular glycine levels in the brain. []

5. N-(1-Morpholino-4-methylbenzyl)-benzamide [, ]

    Compound Description: This Mannich base and its transition metal complexes have been investigated for their potential biological activities. [, ]

6. (E)-N-(1-Methyl-4-oxoimidazolidin-2-ylidene)benzamide []

    Compound Description: This compound, synthesized from creatinine, exhibits significant analgesic activity in animal models, highlighting its potential therapeutic value in pain management. []

7. 2-Halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides (Halogen = Br or Cl) []

    Compound Description: These derivatives of antipyrine have been synthesized and characterized using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These analyses provide insights into their solid-state structures and intermolecular interactions, crucial for understanding their physicochemical properties and potential applications. []

8. 2,4-Dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamide []

    Compound Description: The crystal structure of this compound, determined by X-ray crystallography, reveals a piperidine ring in a chair conformation and the presence of intermolecular N—H⋯O hydrogen bonds, providing valuable information about its solid-state arrangement and potential intermolecular interactions. []

9. N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide []

    Compound Description: This compound is a novel non-peptide antagonist of the chemokine receptor CCR5, a critical target for HIV-1 entry into cells. Its development signifies the potential of benzamide derivatives in combating infectious diseases. []

10. N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide []

    Compound Description: The crystal structure of this compound, determined through X-ray diffraction, reveals key structural features, including a piperidine ring in a chair conformation and the formation of inversion dimers through N—H⋯O hydrogen bonds. []

11. 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide []

    Compound Description: This compound acts as a potent hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide. Its use in transgenic crop plants, specifically corn and soybean, aims to control undesirable plants by targeting the HPPD enzyme, crucial for plant pigment biosynthesis. []

12. 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide Monohydrate []

    Compound Description: X-ray crystallography elucidated the crystal structure of this compound, revealing key structural features, including a piperidine ring in a chair conformation and an extensive network of hydrogen bonds involving water molecules. []

13. 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide []

    Compound Description: X-ray crystallography was employed to determine the crystal structure of this benzamide derivative, revealing key structural features, including the conformation of the piperidine ring and the presence of N—H⋯O hydrogen bonds contributing to the crystal packing. []

14. N-(1-(Benzo[d]thiazol-2-ylamino)-2,2,2-trichloroethyl)carboxamides []

    Compound Description: This series of compounds shows potential as A2A receptor antagonists, demonstrating superior binding affinities compared to the reference compound ZM-241385 in molecular docking studies. This finding suggests their potential as therapeutic agents for treating conditions associated with A2A receptor activity. []

15. N,N',N''-1,3,5-Triazine-2,4,6-Triyltris-Benzamide (TBTA) []

    Compound Description: TBTA is a benzamide derivative with applications as a thermal stabilizer for polyvinyl chloride (PVC). Its ability to enhance the thermal stability of PVC makes it a valuable additive in the plastics industry. []

16. 3-Fluoro-N-(4-methoxyphenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide []

    Compound Description: This benzamide derivative exhibits specific inhibitory activity against the S1 pocket of Glutaminyl Cyclase (GCPII) and shows potential as a therapeutic agent for preventing and treating neurodegenerative diseases, including Alzheimer's disease. []

17. N-(1-Cyano-1-methylbutyl)-1,2,3-benzothiadiazole-7-carboxamide []

    Compound Description: This compound, synthesized as a potential plant activator, features a benzothiadiazole moiety linked to a carboxamide group. Its crystal structure showcases the planar nature of the benzothiadiazole moiety and the role of N—H⋯O hydrogen bonds in its crystal packing. []

18. (R)4-Bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide (JNJ-26070109) []

    Compound Description: JNJ-26070109 is a potent and selective antagonist of the cholecystokinin 2 (CCK2) receptor. It exhibits high affinity for human, rat, and dog CCK2 receptors and has demonstrated good oral bioavailability in preclinical studies, making it a promising candidate for treating CCK2-related disorders. []

19. 3-Methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670) []

    Compound Description: ABT-670 is a potent and orally bioavailable dopamine D4 agonist developed for the potential treatment of erectile dysfunction. It exhibits excellent oral bioavailability in preclinical models and demonstrates comparable efficacy and safety to earlier-generation D4 agonists. []

20. ± 8-[(4-Amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline (DN3-27-1) []

    Compound Description: DN3-27-1 displays promising in vitro leishmanicidal activity against Leishmania mexicana, a parasite responsible for cutaneous leishmaniasis. Its ability to inhibit parasite growth without significant toxicity to mammalian cells makes it a potential candidate for developing new antileishmanial drugs. []

21. N-[1-{5-Bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl]-N-ethylpicolinamide []

    Compound Description: This compound is a novel non-peptide CCR5 antagonist, exhibiting potential as a therapeutic agent for treating HIV-1 infection. Its development underscores the ongoing search for effective CCR5 antagonists as part of HIV treatment strategies. []

22. N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) []

    Compound Description: This compound is a bis-benzamide derivative synthesized via nucleophilic acyl substitution. Its structure has been thoroughly characterized using spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. []

23. cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2) []

    Compound Description: YM-09151-2 is a benzamide derivative identified as a potent neuroleptic agent. It exhibits significant antipsychotic activity with a favorable safety profile, showing a higher ratio of antistereotypic activity to cataleptogenicity compared to standard antipsychotic drugs like haloperidol and metoclopramide. []

24. 4-Amino-N-(1-phenylethyl)benzamide Analogues []

    Compound Description: This series of benzamide derivatives was synthesized and evaluated for anticonvulsant activity. The structure-activity relationship study revealed that modifications to the core structure generally resulted in a decrease or loss of anticonvulsant potency. []

25. N-[(1-Butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide Hydrochloride []

    Compound Description: This lipophilic substituted benzamide demonstrates improved pharmacokinetic properties compared to the reference drug sulpiride. It exhibits higher oral bioavailability and brain penetration, suggesting potential advantages in treating central nervous system disorders. []

26. N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10) []

    Compound Description: SP-10 is a benzamide derivative that exhibits potent in vitro activity against HIV-1, including multidrug-resistant strains. It functions by modifying actin dynamics, disrupting viral entry into host cells, and demonstrating a novel mechanism of action compared to existing antiretroviral drugs. []

27. N-(1-Methyl-2-phenylethyl)benzamide Derivatives []

    Compound Description: These derivatives are part of a patent claiming novel chemical structures, suggesting their potential application in various fields, including pharmaceuticals. []

28. 4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide Hydrates and Polymorphs [, ]

    Compound Description: These patented hydrates and polymorphs are associated with pharmaceutical applications. The specific details regarding their therapeutic targets or activities are not explicitly provided. [, ]

29. N-((1-(Dimethylamino)cycloalkyl)methyl)benzamide Derivatives []

30. N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine (Sibutramine) and its Metabolites M1 and M2 []

    Compound Description: Sibutramine is an anti-obesity drug that acts as a central serotonergic and noradrenergic reuptake inhibitor. Its two active metabolites, M1 (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine) and M2 (1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine), are primarily metabolized by CYP2B6 in the liver. []

31. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) []

    Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in treating leukemia. It is typically used in its salt form (mesylate, picrate, citrate, fumarate, or malonate) for pharmaceutical purposes. The crystal structure of the freebase form reveals an extended conformation stabilized by hydrogen bonds. []

32. N-Aralkyl-N-(1-((cyclohexylamino)methyl)cyclohexyl)benzenamines and N-(1-((Cyclohexylamino)methyl)cyclohexyl)-N-phenyl-substituted Benzamides []

    Compound Description: These series of compounds have been synthesized and evaluated for their anticonvulsant and analgesic activities. Some compounds within these series demonstrate promising activity in animal models, suggesting potential for further development as therapeutic agents for epilepsy and pain management. []

33. N-(4-Fluorophenylcarbamothioyl)benzamide Derivatives []

    Compound Description: These derivatives are explored for their potential as cytotoxic agents, specifically targeting the checkpoint kinase 1 (CHK1) enzyme, which plays a crucial role in cell cycle regulation and DNA damage response. In silico studies suggest that these compounds exhibit favorable anticancer activity and pharmacokinetic properties compared to the reference compound hydroxyurea. []

34. N-(1-(5-Mercapto-4-((substituted benzylidene)amino)-4H-1,2,4-triazol-3-yl)-2-phenylethyl)benzamides []

    Compound Description: This series of azomethine-triazole hybrids, incorporating a benzamide moiety, show potent inhibitory activity against jack bean urease, an enzyme implicated in various pathological conditions. Kinetic and molecular docking studies provide insights into their mechanism of action and binding interactions with the enzyme. []

Properties

Product Name

4-[(2-methylpropanoyl)amino]-N-(pentan-2-yl)benzamide

IUPAC Name

4-(2-methylpropanoylamino)-N-pentan-2-ylbenzamide

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

InChI

InChI=1S/C16H24N2O2/c1-5-6-12(4)17-16(20)13-7-9-14(10-8-13)18-15(19)11(2)3/h7-12H,5-6H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

YYGFHXPRCQZGJY-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C(C)C

Canonical SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.